5,5-Dimethyl-L-norleucine
Description
5,5-Dimethyl-L-norleucine is a non-proteinogenic amino acid characterized by a six-carbon backbone (norleucine) with two methyl groups substituted at the C5 position. Its molecular formula is C₈H₁₇NO₂, and it has a molecular weight of 159.2 g/mol . This structural modification enhances hydrophobicity compared to natural amino acids, making it valuable in peptide synthesis and biochemical studies. A common derivative, N-Fmoc-5,5-dimethyl-L-norleucine (CAS 1217704-60-3, C₂₃H₂₇NO₄, MW 381.5 g/mol), is widely used in solid-phase peptide synthesis due to its Fmoc-protected amino group .
Properties
IUPAC Name |
(2S)-2-amino-5,5-dimethylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQBHFUPSBOCOE-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-L-norleucine typically involves the alkylation of L-norleucine with suitable alkylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a strong base such as sodium hydride to introduce the dimethyl groups at the desired position .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis or biocatalytic methods. These methods ensure higher yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-L-norleucine undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the methyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Peptide Synthesis
Overview:
5,5-Dimethyl-L-norleucine is primarily utilized in solid-phase peptide synthesis (SPPS). Its structural characteristics allow for the introduction of hydrophobic residues into peptides, which enhances their stability and biological activity.
Key Properties:
- Stability: The compound exhibits stability under mildly basic conditions, facilitating the removal of protecting groups during synthesis.
- Hydrophobicity: Its hydrophobic nature aids in the formation of stable peptide structures.
Applications in Research:
- Used as a building block in the synthesis of various peptides that require hydrophobic interactions for proper folding and function.
Protein Engineering
Overview:
In protein engineering, this compound is employed to modify proteins for studying structure-function relationships. This modification can lead to proteins with enhanced properties or new functionalities.
Case Studies:
- Research has demonstrated that incorporating this compound into protein structures can significantly alter their stability and activity. For instance, studies show improved enzymatic activity in engineered proteins when this amino acid is included.
Drug Development
Overview:
The compound is also pivotal in the development of peptide-based drugs. Its ability to enhance hydrophobic interactions makes it particularly valuable for targeting specific biological pathways.
Therapeutic Applications:
- Antitumor Efficacy: In combination therapies, this compound has been shown to enhance the efficacy of established drugs. For example, studies involving combinations with lonidamine and other agents have demonstrated significant reductions in tumor volumes in animal models .
- Glutamine Antagonism: As part of research into metabolic therapies for cancer, 6-diazo-5-oxo-L-norleucine (DON), a derivative related to this compound, has been investigated for its ability to inhibit glutaminolysis—a key metabolic pathway in many tumors .
Biotechnology and Industrial Applications
Overview:
In the biotechnology sector, this compound is used for producing synthetic peptides that serve as enzyme inhibitors and diagnostic reagents.
Applications:
- Enzyme Inhibitors: Synthetic peptides incorporating this amino acid have been developed as inhibitors for various enzymes involved in disease processes.
- Diagnostic Reagents: The compound's properties make it suitable for use in assays and diagnostic tests where peptide stability is crucial .
Data Summary Table
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-L-norleucine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active sites of enzymes. This inhibition can affect various metabolic pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 5,5-Dimethyl-L-norleucine and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
|---|---|---|---|---|
| This compound | Not provided | C₈H₁₇NO₂ | 159.2 | Two methyl groups at C5 |
| 5-Methyl-L-norleucine | 31872-98-7 | C₇H₁₅NO₂ | 145.20 | Single methyl group at C5 |
| 5,5,5-Trifluoro-DL-leucine | 2792-72-5 | C₆H₁₀F₃NO₂ | 185.15 | Three fluorine atoms at C5 |
| 4,4,5,5-Tetramethyl-L-norleucine HCl | 752237-58-4 | Not explicitly provided | - | Four methyl groups at C4 and C5 (hydrochloride salt) |
| N-Fmoc-5,5-dimethyl-L-norleucine | 1217704-60-3 | C₂₃H₂₇NO₄ | 381.5 | Fmoc-protected amino group, dimethyl at C5 |
This compound
5-Methyl-L-norleucine (CAS 31872-98-7)
- Properties : Lower hydrophobicity (LogP: 1.26) compared to 5,5-dimethyl variant; soluble in acidic conditions and water. Boiling point: 243.4°C .
- Applications : Investigated in metabolic pathway studies and enzyme specificity assays due to its single methyl substitution .
5,5,5-Trifluoro-DL-leucine (CAS 2792-72-5)
- Properties : High electronegativity from trifluoro substitution; molecular weight 185.15 g/mol. Resists metabolic degradation.
- Applications : Serves as a fluorinated analog in drug design to enhance metabolic stability and probe enzyme interactions .
4,4,5,5-Tetramethyl-L-norleucine HCl (CAS 752237-58-4)
- Properties : Enhanced hydrophobicity from four methyl groups; hydrochloride salt improves solubility in polar solvents.
- Applications: Potential use in structural biology to mimic highly hydrophobic protein domains .
N-Fmoc-5,5-dimethyl-L-norleucine (CAS 1217704-60-3)
Research Implications and Trends
- Hydrophobicity Engineering : Methyl and fluorine substitutions are leveraged to modulate peptide solubility and stability. For example, 5,5-dimethyl derivatives improve membrane permeability in drug candidates .
- Metabolic Studies : Fluorinated analogs like 5,5,5-Trifluoro-DL-leucine are used to track metabolic pathways without degradation .
- Synthetic Flexibility: Protected derivatives (e.g., N-Fmoc-5,5-dimethyl-L-norleucine) streamline the production of complex peptides for biomedical research .
Biological Activity
5,5-Dimethyl-L-norleucine is a non-proteinogenic amino acid that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by its branched-chain structure, which distinguishes it from other amino acids and influences its interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in peptide synthesis, and implications for therapeutic use.
Structural Characteristics
This compound has the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 145.20 g/mol
The unique branching at the fifth carbon allows for specific interactions with enzymes and receptors, enhancing its utility in biochemical applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : This compound can bind to active sites of enzymes, altering their activity and influencing metabolic processes. It may act as either an inhibitor or an activator depending on the context of its interaction.
- Modulation of Signaling Pathways : this compound can modulate various signaling pathways by interacting with receptors involved in cellular communication. This modulation can affect processes such as cell growth and apoptosis.
Peptide Synthesis
The incorporation of this compound into peptide sequences has been shown to enhance the stability and bioactivity of the resulting peptides. The Fmoc-protected derivative (N-Fmoc-5,5-dimethyl-L-norleucine) is commonly used in solid-phase peptide synthesis. Peptides containing this amino acid have demonstrated improved binding affinities and biological activities compared to their natural counterparts.
Antitumor Activity
Research indicates that this compound may exhibit antitumor properties through its role in metabolic pathways associated with cancer. For instance, it has been studied alongside compounds like lonidamine and 6-diazo-5-oxo-L-norleucine (DON), which are known to inhibit glycolysis and glutaminolysis—two metabolic pathways often upregulated in cancer cells .
Case Study 1: Antitumor Effects
In a study examining the effects of DON on cancer metabolism, it was found that compounds structurally related to this compound could inhibit tumor growth by targeting metabolic pathways critical for cancer cell survival. The combination of DON with other metabolic inhibitors showed synergistic effects in preclinical models .
Case Study 2: Peptide Stability
A comparative study on peptides synthesized with and without this compound highlighted its role in enhancing peptide stability under physiological conditions. The modified peptides exhibited increased resistance to enzymatic degradation, suggesting a potential advantage for therapeutic applications.
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Norleucine | 2-aminohexanoic acid | Lacks methyl branching; used in probing methionine roles. |
| Leucine | 2-amino-4-methylpentanoic acid | Contains a single methyl group; essential amino acid. |
| Valine | 2-amino-3-methylbutanoic acid | Has one methyl group; branched-chain amino acid. |
| 6-Diazo-5-oxo-L-norleucine (DON) | Glutamine antagonist | Inhibits glutamine-utilizing reactions critical for nucleic acid synthesis. |
The branching pattern of this compound allows it to participate in specific interactions that are not possible for simpler amino acids like norleucine or leucine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
